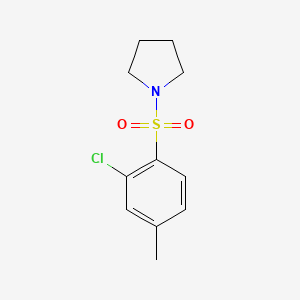
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, also known as McPAH, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to the activation of dopamine receptors and the subsequent physiological effects.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several biochemical and physiological effects, including the activation of dopamine receptors and the subsequent release of dopamine in the brain. This increase in dopamine concentration leads to the activation of the reward pathway in the brain, which is responsible for the feelings of pleasure and motivation. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to have an inhibitory effect on the uptake of serotonin, another neurotransmitter that plays a crucial role in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been found to be stable in solution and can be easily synthesized using various methods. However, 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has some limitations, including its potential for toxicity and its limited solubility in water.
Future Directions
There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine, including the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine could also be used in the development of new treatments for addiction and other neuropsychiatric disorders. Additionally, the synthesis of 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine analogs could lead to the development of more potent and selective compounds for the study of dopamine transporters.
Synthesis Methods
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine is synthesized using various methods, including the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and the product is obtained by filtration and purification.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been used in several scientific research studies, including the investigation of the effects of this compound on the brain and the nervous system. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has been found to have an inhibitory effect on the uptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. 1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine has also been used in the study of drug addiction and the development of new treatments for addiction.
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-9-4-5-11(10(12)8-9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLSWFUVMOZAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

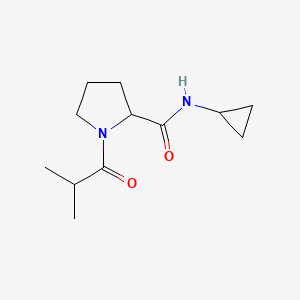
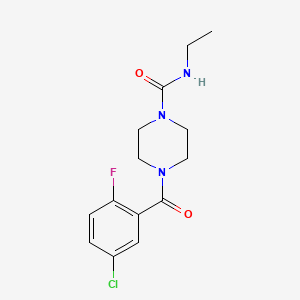
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
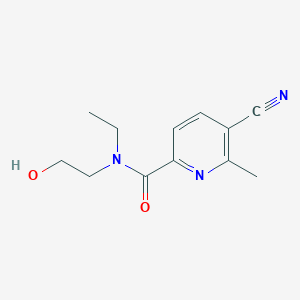
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)

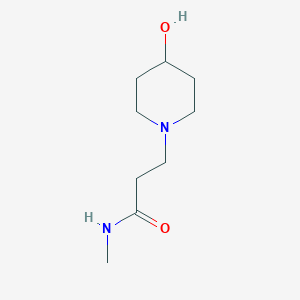
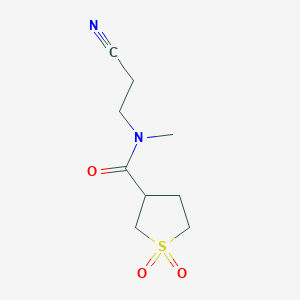
![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
